molecular formula C17H14FNO3S B286234 5-{[5-(4-Fluorophenyl)-2-furyl]methylene}-3-isopropyl-1,3-thiazolidine-2,4-dione

5-{[5-(4-Fluorophenyl)-2-furyl]methylene}-3-isopropyl-1,3-thiazolidine-2,4-dione

Cat. No. B286234
M. Wt: 331.4 g/mol
InChI Key: YAFMRHGEFGVLPT-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[5-(4-Fluorophenyl)-2-furyl]methylene}-3-isopropyl-1,3-thiazolidine-2,4-dione, commonly known as "FTY720," is a synthetic compound that has attracted significant attention in the field of medical research due to its potential therapeutic applications. FTY720 is a sphingosine-1-phosphate receptor modulator that has been found to have various biological effects, including anti-inflammatory, immunosuppressive, and neuroprotective properties.

Mechanism of Action

FTY720 exerts its biological effects by modulating the sphingosine-1-phosphate receptor. The sphingosine-1-phosphate receptor is a G protein-coupled receptor that plays a crucial role in various cellular processes, including cell proliferation, migration, and survival. FTY720 binds to the sphingosine-1-phosphate receptor and induces its internalization, resulting in the sequestration of lymphocytes in the lymph nodes and preventing their migration to the target organ. This mechanism of action is responsible for the immunosuppressive and anti-inflammatory effects of FTY720.
Biochemical and Physiological Effects:
FTY720 has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and increase the production of anti-inflammatory cytokines, such as IL-10. FTY720 also inhibits the activation of various immune cells, including T cells, B cells, and dendritic cells. In addition to its immunosuppressive effects, FTY720 has been found to have neuroprotective properties. It has been shown to promote neuronal survival and prevent neuroinflammation.

Advantages and Limitations for Lab Experiments

FTY720 has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. FTY720 has also been extensively studied, and its mechanism of action is well understood. However, FTY720 has some limitations for lab experiments. It is a potent immunosuppressant and can affect the immune system, making it difficult to study immune-related processes. FTY720 also has a short half-life, which can limit its efficacy in some experimental settings.

Future Directions

There are several future directions for FTY720 research. One area of interest is the development of FTY720 analogs with improved pharmacokinetic properties. Another area of interest is the investigation of FTY720 in other medical conditions, such as autoimmune diseases and inflammatory disorders. FTY720 has also been found to have potential as an anti-cancer agent, and further research in this area is warranted. Finally, the role of FTY720 in neuroprotection and neuroinflammation needs to be further explored.

Synthesis Methods

FTY720 was first synthesized by researchers at Novartis in 1992. The synthesis method involves the reaction of 2-aminothiazoline with ethyl acetoacetate to form 3-isopropyl-1,3-thiazolidine-2,4-dione. The resulting compound is then reacted with 4-fluorobenzaldehyde and furan to produce FTY720. The synthesis process is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

FTY720 has been extensively studied for its potential therapeutic applications in various medical conditions, including multiple sclerosis, organ transplantation, and cancer. In multiple sclerosis, FTY720 has been found to reduce the frequency and severity of relapses and delay disease progression. In organ transplantation, FTY720 has been shown to prevent rejection and improve graft survival. In cancer, FTY720 has been found to induce cell death in various cancer cell lines and inhibit tumor growth.

properties

Molecular Formula

C17H14FNO3S

Molecular Weight

331.4 g/mol

IUPAC Name

(5E)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-3-propan-2-yl-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C17H14FNO3S/c1-10(2)19-16(20)15(23-17(19)21)9-13-7-8-14(22-13)11-3-5-12(18)6-4-11/h3-10H,1-2H3/b15-9+

InChI Key

YAFMRHGEFGVLPT-OQLLNIDSSA-N

Isomeric SMILES

CC(C)N1C(=O)/C(=C\C2=CC=C(O2)C3=CC=C(C=C3)F)/SC1=O

SMILES

CC(C)N1C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)F)SC1=O

Canonical SMILES

CC(C)N1C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)F)SC1=O

Origin of Product

United States

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